

Structural Analysis of 1,2-Dimethyl-3-Nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-DIMETHYL-3-NITROBENZENE

Cat. No.: B167072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of **1,2-dimethyl-3-nitrobenzene**, a key intermediate in the synthesis of various organic compounds. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic and crystallographic data.

Physicochemical Properties

1,2-Dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene, is a yellow liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[2] [3]
Molecular Weight	151.16 g/mol	[2] [3]
CAS Number	83-41-0	[2] [3]
Appearance	Yellow liquid	[1]
Melting Point	13 °C	[2]
Boiling Point	132 °C	[2]
Density	1.1402 g/cm ³	[2]
Flash Point	107 °C	[2]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.	[4]

Synthesis of 1,2-Dimethyl-3-Nitrobenzene

The primary method for the synthesis of **1,2-dimethyl-3-nitrobenzene** is the electrophilic nitration of o-xylene. The reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring. The regioselectivity of the nitration is crucial, and various methods have been developed to control the formation of the desired 3-nitro isomer over the 4-nitro isomer.

Experimental Protocol: Nitration of o-Xylene

A common laboratory-scale procedure for the nitration of o-xylene involves the use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.

Materials:

- o-Xylene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)

- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, carefully prepare the nitrating mixture by slowly adding a specific volume ratio of concentrated nitric acid to concentrated sulfuric acid (e.g., 40:60 v/v) while cooling the flask in an ice bath.[\[4\]](#)
- Once the nitrating mixture has cooled, slowly add o-xylene dropwise to the stirred mixture, maintaining the reaction temperature at a controlled level (e.g., 40 °C) to manage the exothermic reaction.[\[4\]](#)
- After the addition is complete, continue stirring the reaction mixture for a specified period to ensure complete conversion.
- Pour the reaction mixture over crushed ice and water to quench the reaction.
- Transfer the mixture to a separatory funnel. The organic layer containing the nitrated xylenes will separate from the aqueous layer.
- Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
- Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of nitro-o-xylenes.

- The isomers can be separated using techniques such as fractional distillation or column chromatography.

A continuous-flow nitration process has also been developed, offering advantages in terms of safety and scalability. This method involves pumping the mixed acid and o-xylene through a reactor, allowing for better control of reaction parameters.

Structural Characterization Techniques

A combination of spectroscopic and crystallographic techniques is employed for the comprehensive structural elucidation of **1,2-dimethyl-3-nitrobenzene**.

Spectroscopic Analysis

¹H NMR Spectroscopy:

- Experimental Protocol: A ¹H NMR spectrum can be recorded on a spectrometer such as a Varian A-60.[2] The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Expected Spectrum: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

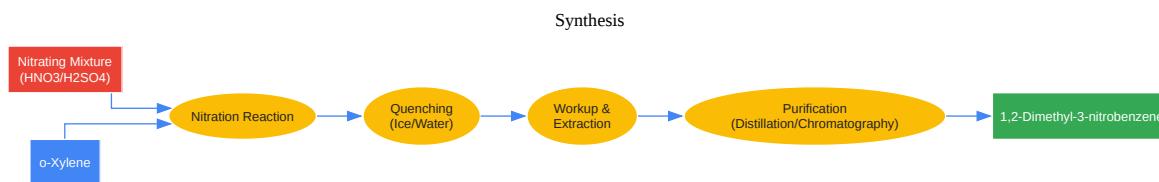
¹³C NMR Spectroscopy:

- Experimental Protocol: A ¹³C NMR spectrum is typically acquired on a broadband-decoupled spectrometer. The sample preparation is similar to that for ¹H NMR.
- Expected Spectrum: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the two methyl carbons and the six aromatic carbons. The chemical shifts are influenced by the electron-withdrawing nitro group.
- Experimental Protocol: Mass spectra can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS).[2] In a typical GC-MS experiment, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a common ionization method.

- Expected Spectrum: The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of **1,2-dimethyl-3-nitrobenzene** (151.16 g/mol).[2] Fragmentation patterns can provide further structural information.
- Experimental Protocol: IR spectra can be recorded using various techniques such as Fourier Transform Infrared (FTIR) spectroscopy with a capillary cell for liquid samples, Attenuated Total Reflectance (ATR)-IR, or vapor phase IR.[2]
- Expected Spectrum: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:
 - C-H stretching vibrations from the aromatic ring and methyl groups.
 - Asymmetric and symmetric stretching vibrations of the nitro group (NO_2), typically in the regions of 1500-1560 cm^{-1} and 1300-1370 cm^{-1} , respectively.
 - C=C stretching vibrations of the aromatic ring.
- Experimental Protocol: A UV-Vis spectrum is recorded by dissolving the sample in a suitable UV-transparent solvent (e.g., ethanol or hexane) and measuring its absorbance over a range of wavelengths.
- Expected Spectrum: The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the molecule, influenced by the aromatic ring and the nitro group.

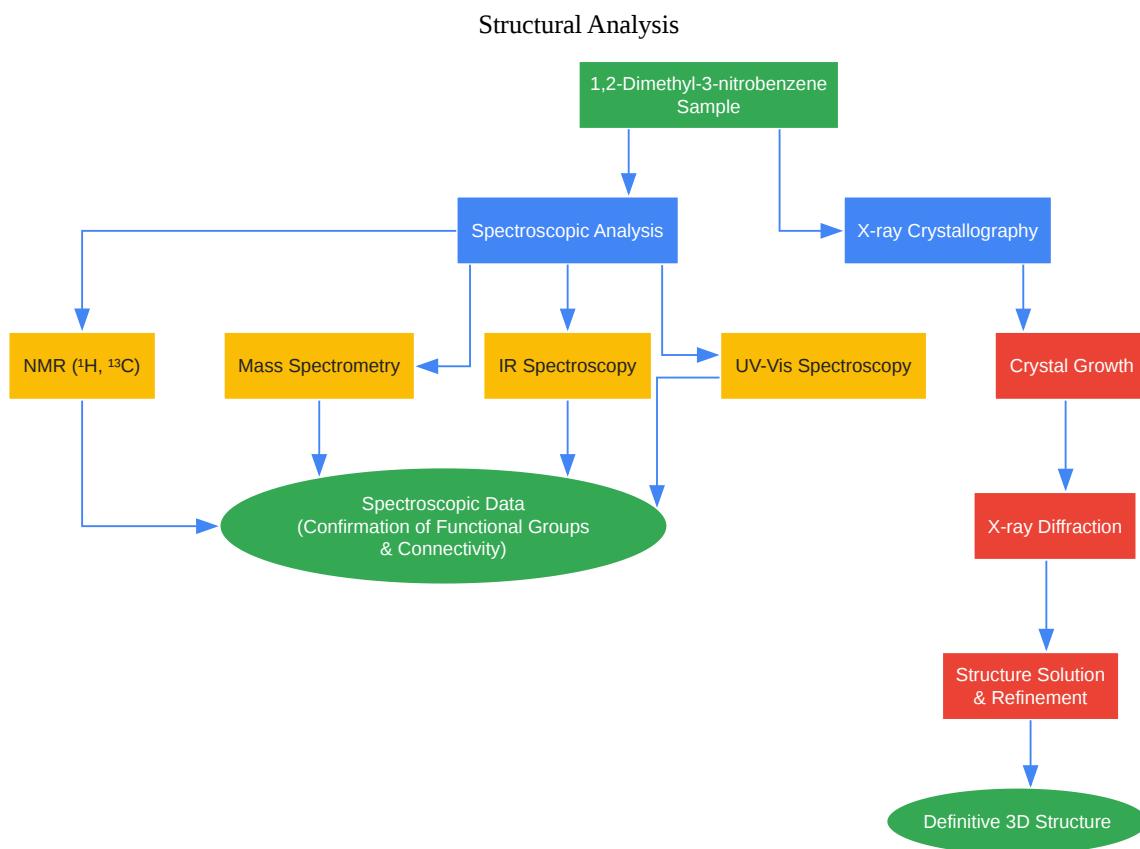
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.


- Experimental Protocol: A suitable single crystal of **1,2-dimethyl-3-nitrobenzene** is grown, typically by slow evaporation of a solvent or by in-situ cryocrystallization. The crystal is then mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature. The structure is solved and refined using specialized software.

- Crystal Structure Data: The crystal structure of **1,2-dimethyl-3-nitrobenzene** has been determined.^[1] The key crystallographic parameters are summarized in the table below.

Crystal Data	Value
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	3.9338 Å
b	14.022 Å
c	14.126 Å
α, β, γ	90°


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and structural analysis of **1,2-dimethyl-3-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,2-dimethyl-3-nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural analysis of **1,2-dimethyl-3-nitrobenzene**.

Conclusion

The structural analysis of **1,2-dimethyl-3-nitrobenzene** is accomplished through a combination of its synthesis via the nitration of o-xylene and characterization by a suite of spectroscopic and crystallographic methods. The data presented in this guide provide a

comprehensive overview for researchers and professionals working with this important chemical intermediate. The detailed protocols and summarized data serve as a valuable resource for its synthesis, identification, and application in further chemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dimethyl-3-nitrobenzene | SIELC Technologies [sielc.com]
- 2. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Structural Analysis of 1,2-Dimethyl-3-Nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167072#1-2-dimethyl-3-nitrobenzene-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com